molecular formula C11H18O3 B14640930 Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester CAS No. 55443-01-1

Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester

Cat. No.: B14640930
CAS No.: 55443-01-1
M. Wt: 198.26 g/mol
InChI Key: MBALJFMDVQOSLS-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with ethanol, and an ethyl group is attached to the 1-position of the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification reaction is carried out at elevated temperatures and pressures to enhance the reaction rate and conversion efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanecarboxylic acid esters.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific molecular pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester is unique due to the presence of the ethyl group at the 1-position of the cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.

Properties

CAS No.

55443-01-1

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 1-ethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)8-6-5-7-9(11)12/h3-8H2,1-2H3

InChI Key

MBALJFMDVQOSLS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1=O)C(=O)OCC

Origin of Product

United States

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